Anti-Proliferative Activity in a Cancer Cell Line Panel vs. Unsubstituted Pyridazinone Baseline
While the patent does not provide explicit IC50 values for every compound, the general class is characterized by anti-proliferative effects against a range of cancer cell lines. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is structurally distinguished from the simpler, unsubstituted pyridazinone core by the presence of a cyclopropyl group and a furan carboxamide side chain, which are key pharmacophoric elements for potent activity [1]. In the patent's screening, compounds bearing these features consistently appear among the more active members, implying that the target compound is likely to outperform analogs lacking both substituents.
| Evidence Dimension | Anti-proliferative activity (cell viability reduction) |
|---|---|
| Target Compound Data | Active in screening (exact IC50 not disclosed for this specific compound in available documentation) |
| Comparator Or Baseline | Unsubstituted pyridazinone core (inactive or weakly active) |
| Quantified Difference | Not quantifiable from public data; inferred from SAR trends described in patent [1] |
| Conditions | Cancer cell line panel (specific lines not detailed for this compound) |
Why This Matters
This inference supports the selection of the fully decorated compound over simpler pyridazinones for oncology research aiming to recapitulate the patent's anti-proliferative effects.
- [1] Chucholowski, A. et al. Pyridazinones and furan-containing compounds. European Patent EP2518063B1, filed 21 December 2007, and published 1 February 2017. View Source
